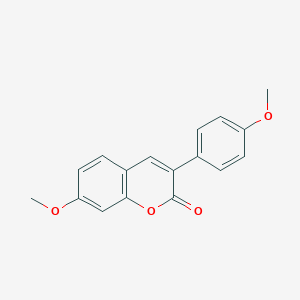

7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)15-9-12-5-8-14(20-2)10-16(12)21-17(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTZDSVIFBIENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of 4-methoxyacetophenone with salicylaldehyde in the presence of a base, followed by cyclization. One common method involves dissolving 4-methoxyacetophenone and salicylaldehyde in ethanol, adding a base such as potassium hydroxide, and stirring the mixture at room temperature for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Various substituted chromenone derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one derivatives. Notably, research demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The synthesis of these derivatives and their evaluation for anticancer activity revealed promising results, indicating their potential as therapeutic agents in cancer treatment .

Inhibition of Monoamine Oxidase-B

Recent studies have focused on the inhibitory effects of coumarin derivatives on monoamine oxidase-B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Specifically, a hybrid compound derived from 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one exhibited strong inhibitory activity against MAO-B with an IC50 value of 0.76 µM. This suggests that such compounds could serve as potential therapeutic agents for neurodegenerative disorders .

Antimicrobial Properties

Research has also indicated that coumarin derivatives possess antimicrobial properties. For instance, the compound has been shown to exhibit activity against various phytopathogenic fungi, making it a candidate for agricultural applications as a natural fungicide .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes crucial in biochemical pathways. Studies involving molecular dynamics simulations have suggested that 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one and its derivatives can effectively bind to acetylcholinesterase (AChE), indicating potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on this compound have provided insights into how modifications to its structure can enhance biological activity. Such studies are essential for designing more potent derivatives with improved efficacy and selectivity .

Summary of Research Findings

The following table summarizes key findings from recent research on 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one:

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of reactive oxygen species, and interaction with cellular receptors. The compound’s structure allows it to bind to specific sites on enzymes and receptors, thereby influencing various biochemical processes.

Comparison with Similar Compounds

The biological and physicochemical properties of coumarin derivatives are highly sensitive to substituent modifications. Below is a detailed comparison of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one with structurally related compounds.

Substituent Variations at the 7-Position

7-Hydroxy vs. 7-Methoxy

- This derivative has been studied for blocking estrogen synthesis pathways, showing inhibitory effects on aromatase activity .

- 7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one :

7-Benzyloxy and Other Alkoxy Groups

- Derivatives like 7-benzyloxy-4-substituted-2H-chromen-2-one () exhibit enhanced acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.451–0.590 µM), outperforming the reference drug donepezil. The benzyloxy group likely enhances binding to AChE’s peripheral anionic site .

Substituent Variations at the 3-Position Phenyl Ring

4-Methoxy vs. 4-Fluoro/4-Hydroxy

4-Methylsulfonyl and 4-Trifluoromethyl

Hybrid Derivatives with Heterocyclic Moieties

Oxazole-Linked Coumarins

- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one (): Exhibited potent antibacterial activity, surpassing reference drugs like ciprofloxacin. The oxazole ring may disrupt bacterial cell wall synthesis .

Triazole-Linked Coumarins

- 7-Hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one–triazole hybrids (): Showed reduced cytotoxicity (IC₅₀ = 16.80 µM) compared to non-methoxy analogues, suggesting steric hindrance from the methoxy group may limit target engagement .

Biological Activity

7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with methoxy groups at the 7 and 4 positions, contributing to its solubility and biological interactions. The general structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For example, studies indicate that 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Inhibition studies have revealed that this compound can disrupt the function of essential bacterial proteins, thereby hindering bacterial growth and survival .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in neurodegeneration. The IC50 values for AChE inhibition have been reported at approximately 0.09 μM, indicating potent activity .

3. Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. Research indicates that 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting neuronal cells from damage induced by oxidative agents such as hydrogen peroxide .

The biological activity of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE and MAO-B, leading to increased levels of neurotransmitters such as acetylcholine and dopamine, which are beneficial in treating cognitive disorders.

- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of these enzymes, stabilizing the enzyme-ligand complex and enhancing inhibition efficacy .

Case Study 1: Neuroprotection in PC12 Cells

A study evaluated the protective effects of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one on PC12 cells subjected to oxidative stress. The results indicated a dose-dependent reduction in cell death, with significant neuroprotection observed at concentrations above 10 μM. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimycobacterial Activity

In another investigation, the compound was tested against Mycobacterium tuberculosis using a series of in vitro assays. The results demonstrated that it could inhibit bacterial growth at micromolar concentrations, highlighting its potential as a lead compound for developing new antimycobacterial agents .

Data Summary

| Biological Activity | IC50 Value | Mechanism of Action |

|---|---|---|

| AChE Inhibition | 0.09 μM | Enzyme inhibition |

| MAO-B Inhibition | 27 μM | Enzyme inhibition |

| Antimicrobial Activity | - | Disruption of bacterial protein function |

| Neuroprotection | - | Reduction in oxidative stress-induced cell death |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via base-catalyzed cyclization of pre-functionalized chalcone intermediates. For example, sodium hydroxide in ethanol with hydrogen peroxide (30%) facilitates oxidative cyclization of α,β-unsaturated ketones . Optimization involves adjusting stoichiometry (e.g., 1:3 molar ratio of chalcone to NaOH) and reaction time (4–6 hours under reflux). Purity is enhanced via recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are critical for characterizing this coumarin derivative, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for methoxy proton signals at δ 3.8–4.0 ppm and carbonyl (C=O) carbon at ~160–165 ppm. Aromatic protons appear as multiplet clusters between δ 6.8–8.0 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- UV-Vis : A π→π* transition peak near 310–330 nm, characteristic of conjugated coumarin systems .

Q. How do methoxy substituents at positions 7 and 4' influence the compound’s electronic properties and bioactivity?

- Methodological Answer : The 7-methoxy group enhances electron density on the coumarin core, stabilizing the excited state (useful for fluorescence studies). The 4'-methoxy group on the phenyl ring modulates lipophilicity, affecting membrane permeability in biological assays. Combined, these groups improve antioxidant and antimicrobial activity compared to non-substituted analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of substituted coumarins like this compound?

- Methodological Answer : Use SHELXL for structure refinement. Key steps include:

- Collect high-resolution (<1.0 Å) single-crystal data.

- Apply direct methods (SHELXT) for phase determination .

- Refine anisotropic displacement parameters and validate via R-factor convergence (target: R1 < 5%). For example, monoclinic systems (space group P2₁/c) with β angles ~106° are common for coumarins .

Q. What strategies address contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., microbial strain, cell line, incubation time).

- SAR Analysis : Compare substituent effects; e.g., 3-(4-methoxyphenyl) groups enhance antifungal activity, while 7-methoxy improves cytotoxicity .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with binding affinities to targets like MtrA in Mycobacterium tuberculosis .

Q. How can regioselective functionalization of the coumarin core be achieved without disrupting the 7-methoxy group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the 7-methoxy group with tert-butyldimethylsilyl (TBS) ethers during electrophilic substitutions at C-3 or C-4 .

- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions, followed by quenching with electrophiles .

Q. What computational methods predict the compound’s interactions with biological targets, and how are docking results validated experimentally?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction. Focus on hydrophobic pockets accommodating the 4-methoxyphenyl group .

- Validation : Compare docking scores (e.g., ΔG < –8.3 kcal/mol) with IC₅₀ values from enzyme inhibition assays. For example, MD simulations (100 ns) can confirm stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.